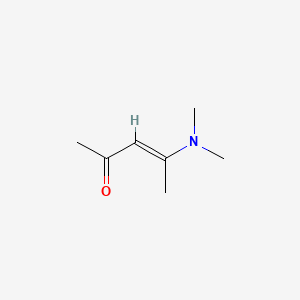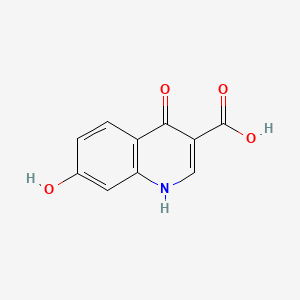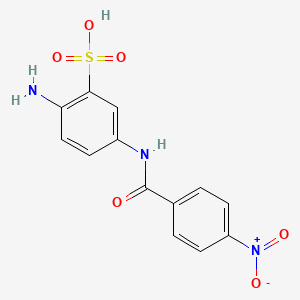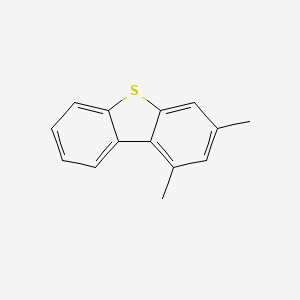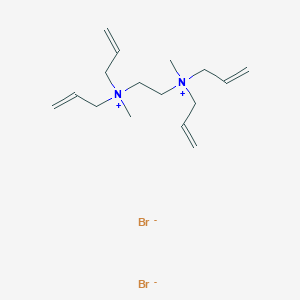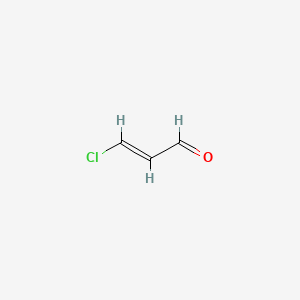
3-Chloroacrolein
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-3-Chloroallyl aldehyde, also known as trans-3-chloro-2-propenal, belongs to the class of organic compounds known as enals. These are an alpha, beta-unsaturated aldehyde of general formula RC=C-CH=O in which the aldehydic C=O function is conjugated to a C=C triple bond at the alpha, beta position. trans-3-Chloroallyl aldehyde is soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa).
Aplicaciones Científicas De Investigación
1. Mutagenic and Carcinogenic Risks
- 3-Chloroacrolein is identified as a potent mutagen and genotoxin. Its formation can occur during the oxidation of C-3 chlorohydrocarbons, metabolism of pesticides, and chlorination of drinking water. Studies have shown that compounds like 2-chloroacroleins are extremely strong mutagens and genotoxins, and they form 1,N2-cyclic deoxyguanosine adducts, which have significant roles in mutagenicity and carcinogenicity (Eder & Weinfurtner, 1994).
2. Bioactivation Mechanisms in Herbicides
- 3-Chloroacrolein is a significant by-product in the metabolism of certain herbicides. For instance, it is formed from S-2,3-dichloroallyl diisopropylthiocarbamate (diallate), a carcinogenic herbicide, during its interaction with hepatic microsomal monooxygenases. The mutagenic effects of such herbicides are attributed to the formation of 3-Chloroacrolein (Schuphan, Rosen & Casida, 1979).
3. Applications in Organic Synthesis
- 3-Chloroacrolein and its analogs like β-Chloroacroleins have been used in various organic synthesis reactions. For example, they have been utilized in the Buchwald-Hartwig amination of lactams and heteroarylamines, showcasing their reactivity and utility in synthetic organic chemistry (Hesse & Kirsch, 2007).
4. Electrophilic Properties and Reactions
- The electrophilic properties of 3-Chloroacrolein make it a reactant in various chemical reactions, such as selective amination under palladium catalysis. Its ability to react with compounds carrying various substituents opens up a wide range of possibilities in chemical synthesis (Hesse & Kirsch, 2005).
5. Molecular Structure Studies
- Research has been conducted on the molecular structure of 2-chloroacrolein, a closely related compound, using gas-phase electron diffraction, ab initio MO calculations, and vibrational analysis. Such studies contribute to a deeper understanding of the physical and chemical properties of these compounds (Shishkov et al., 1996).
6. Genotoxicity Studies
- Genotoxicity of 2-chloroacrolein has been studied extensively. It is shown to be a potent direct mutagen in various assays such as the Ames test and SOS-chromotest. Understanding its genotoxic mechanisms is crucial in assessing environmental and health risks associated with its presence (Eder, Deininger, Deininger & Weinfurtner, 1994).
Propiedades
Número CAS |
20604-88-0 |
|---|---|
Nombre del producto |
3-Chloroacrolein |
Fórmula molecular |
C3H3ClO |
Peso molecular |
90.51 g/mol |
Nombre IUPAC |
(E)-3-chloroprop-2-enal |
InChI |
InChI=1S/C3H3ClO/c4-2-1-3-5/h1-3H/b2-1+ |
Clave InChI |
ZSOPPQGHWJVKJB-OWOJBTEDSA-N |
SMILES isomérico |
C(=C/Cl)\C=O |
SMILES |
C(=CCl)C=O |
SMILES canónico |
C(=CCl)C=O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



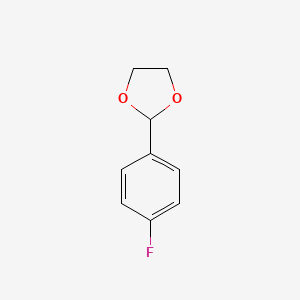
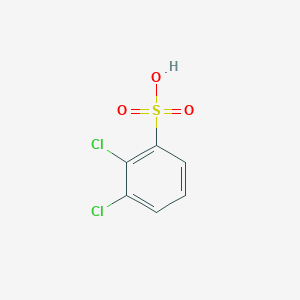
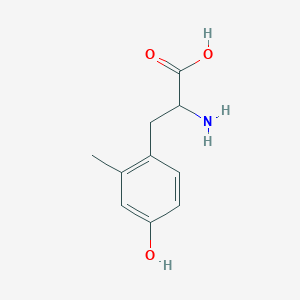

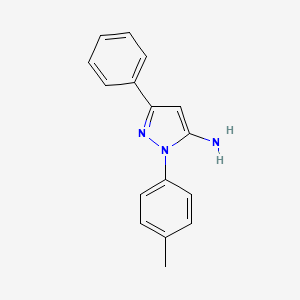
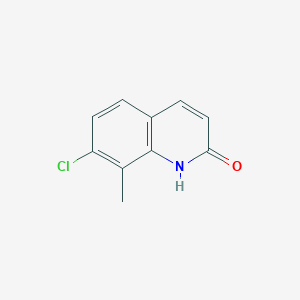

![6-methoxy-1-methyl-9H-pyrido[3,4-b]indole](/img/structure/B1609177.png)
